Lipophilicity Modulation: logP and logD Comparison Versus N‑Benzyl Analog
The target compound demonstrates a computed logP of 2.28 and logD₇.₄ of 2.28, while the N‑benzyl‑substituted analog (CAS 896381-60-5, lacking the 3,4‑dimethoxy groups) is predicted to have a logP of ~2.0 and logD of ~1.9 [1]. The ~0.3 log unit increase in lipophilicity can enhance passive membrane permeability while retaining acceptable aqueous solubility.
| Evidence Dimension | Computed logP and logD (pH 7.4) |
|---|---|
| Target Compound Data | logP = 2.2843, logD = 2.2834 |
| Comparator Or Baseline | N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide (estimated logP ~2.0, logD ~1.9) |
| Quantified Difference | ΔlogP ≈ +0.28, ΔlogD ≈ +0.38 |
| Conditions | In silico prediction (ChemAxon/Marvin-based algorithms) as reported by vendor datasheets |
Why This Matters
A slightly higher but still CNS-compatible logD can improve blood-brain barrier penetration potential, a critical factor for researchers targeting neurological indications.
- [1] PubChem. Compound summary for N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide (CID 896381-60-5). Computed properties. National Center for Biotechnology Information. Accessed May 2026. View Source
